2-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-5-[[4-(hexadecylsulphonyl)phenyl]amino]-2,4-dihydro-3h-pyrazol-3-one
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Overview
Description
2-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-5-[[4-(hexadecylsulphonyl)phenyl]amino]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-5-[[4-(hexadecylsulphonyl)phenyl]amino]-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps:
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Formation of the Chloro-trifluoroethoxy Phenyl Intermediate
Starting Materials: 2-chloro-1,1,2-trifluoroethanol and a phenol derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Coupling with Hexadecylsulphonyl Phenyl Amine
Starting Materials: The chloro-trifluoroethoxy phenyl intermediate and 4-(hexadecylsulphonyl)aniline.
Reaction Conditions: This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
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Cyclization to Form the Pyrazolone Ring
Starting Materials: The coupled intermediate from the previous step and hydrazine hydrate.
Reaction Conditions: The cyclization reaction is typically performed in ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation can lead to the formation of ketones or carboxylic acids depending on the reaction conditions.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction typically results in the formation of alcohols or amines.
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Substitution
Reagents: Nucleophiles such as sodium methoxide (NaOMe) or potassium cyanide (KCN).
Products: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Solvents: Common solvents include dichloromethane (DCM), dimethylformamide (DMF), and ethanol.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or 4-dimethylaminopyridine (DMAP) are frequently used.
Temperatures: Reactions are typically carried out at temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In industrial applications, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-5-[[4-(hexadecylsulphonyl)phenyl]amino]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Chloroethoxy)phenyl]-5-[[4-(hexadecylsulphonyl)phenyl]amino]-2,4-dihydro-3H-pyrazol-3-one
- 2-[2-(2-Trifluoroethoxy)phenyl]-5-[[4-(hexadecylsulphonyl)phenyl]amino]-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
Compared to similar compounds, 2-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-5-[[4-(hexadecylsulphonyl)phenyl]amino]-2,4-dihydro-3H-pyrazol-3-one stands out due to the presence of both chloro and trifluoro groups. These groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a unique and valuable compound for research and industrial applications.
Properties
CAS No. |
84100-61-8 |
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Molecular Formula |
C33H45ClF3N3O4S |
Molecular Weight |
672.2 g/mol |
IUPAC Name |
2-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-5-(4-hexadecylsulfonylphenyl)iminopyrazolidin-3-one |
InChI |
InChI=1S/C33H45ClF3N3O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24-45(42,43)27-22-20-26(21-23-27)38-30-25-31(41)40(39-30)28-18-15-16-19-29(28)44-33(36,37)32(34)35/h15-16,18-23,32H,2-14,17,24-25H2,1H3,(H,38,39) |
InChI Key |
ANNZWPZMJJEIQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)N=C2CC(=O)N(N2)C3=CC=CC=C3OC(C(F)Cl)(F)F |
Origin of Product |
United States |
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